Cas no 148717-90-2 (Squalamine)

Squalamine is a naturally occurring aminosterol compound originally isolated from the liver of the dogfish shark (Squalus acanthias). It exhibits broad-spectrum antimicrobial and antiangiogenic properties, making it a compound of interest in pharmaceutical research. Squalamine disrupts microbial cell membranes through electrostatic interactions, demonstrating efficacy against bacteria, fungi, and some viruses. Its antiangiogenic activity arises from inhibition of vascular endothelial growth factor (VEGF) signaling, suggesting potential applications in oncology and ophthalmology. The compound’s unique mechanism of action and low observed toxicity profile have spurred investigations into its therapeutic utility, particularly for infections, cancer, and retinal disorders. Its synthetic analogs are also being explored to enhance stability and bioavailability.
Squalamine structure
Squalamine structure
商品名:Squalamine
CAS番号:148717-90-2
MF:C34H65N3O5S
メガワット:627.962
CID:145115
PubChem ID:72495

Squalamine 化学的及び物理的性質

名前と識別子

    • Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,7a,24R)-
    • Cholestane-7,24-diol,3-[[3-[(4-aminobutyl)amino]propyl]amino]-, 24-(hydrogen sulfate), (3b,5a,...
    • MSI-1256
    • squalamine
    • (3beta,5alpha,7alpha,24R)-3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate
    • (3β,5α,7α)-3-[[3-((4-Aminobutyl)amino)propyl]amino]cholestane-7,24-diol-24-hydrogen sulfate
    • MSI 1256
    • 3beta-N-1-(N-(3-(4-Aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate
    • HY-16468
    • F8PO54Z4V7
    • NS00071902
    • UNII-F8PO54Z4V7
    • 3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
    • SCHEMBL12836
    • SQUALAMINE [WHO-DD]
    • 148717-90-2
    • CHEBI:80765
    • 3beta-N-1-(N-[3-(4-aminobutyl)]- 1,3-diaminopropane)-7alpha,24R-dihydroxy-5alpha-cholestane 24-sulfate
    • F85142
    • DTXSID40869971
    • GTPL10861
    • Squalamine [INN]
    • (3beta,5alpha,7alpha,24R)-3-((3-(4-(Aminobutyl)amino)propyl)amio)cholestane-7,24-diol 24-(hydrogen sulfate)
    • LMST05050024
    • [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
    • MS-30835
    • Q15427852
    • SQUALAMINE [MI]
    • DB06461
    • 7alpha-Hydroxy, 3beta-spermidine
    • UIRKNQLZZXALBI-MSVGPLKSSA-N
    • Cholestane-7,24-diol, 3-((3-(4-(aminobutyl)amino)propyl)amio)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-
    • CHEMBL444929
    • AKOS030526099
    • MSI-1256F (squalamine lactate)
    • 320725-47-1
    • {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonate
    • CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3BETA,5ALPHA,7ALPHA,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
    • Squalamine lactate (USAN)
    • Squalamine lactate [USAN]
    • 4WE915J1KX
    • SQUALAMINE LACTATE [WHO-DD]
    • NSC715056
    • MSI-1256F
    • escualamina
    • Cholestane-7,24-diol, 3-((3-((4-aminobutyl)amino)propyl)amino)-, 24-(hydrogen sulfate), (3beta,5alpha,7alpha,24R)-, (2S)-2-hydroxypropanoate (salt)
    • (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonate
    • {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulfonate
    • (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulfonate
    • DTXCID90820895
    • {[(3R,6R)-6-[(1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-({3-[(4-aminobutyl)amino]propyl}amino)-9-hydroxy-2,15-dimethyltetracyclo[8.7.0.0,.0,]heptadecan-14-yl]-2-methylheptan-3-yl]oxy}sulphonic acid
    • DA-67737
    • ((3R,6R)-6-((3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-(3-(4-aminobutylamino)propylamino)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-2-methylheptan-3-yl) hydrogen sulfate
    • MSI 1256F
    • squalaminum
    • CHOLESTANE-7,24-DIOL, 3-((3-((4-AMINOBUTYL)AMINO)PROPYL)AMINO)-, 24-(HYDROGEN SULFATE), (3.BETA.,5.ALPHA.,7.ALPHA.,24R)-, (2S)-2-HYDROXYPROPANOATE (SALT), HYDRATE
    • UNII-BB0CTI216I
    • (((3R,6R)-6-((1S,2S,5S,7R,9R,10S,11S,14R,15R)-5-((3-((4-aminobutyl)amino)propyl)amino)-9-hydroxy-2,15-dimethyltetracyclo(8.7.0.0,.0,)heptadecan-14-yl)-2-methylheptan-3-yl)oxy)sulphonic acid
    • Squalamine
    • インチ: InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1
    • InChIKey: UIRKNQLZZXALBI-MSVGPLKSSA-N
    • ほほえんだ: C[C@@]12[C@](C[C@@H](O)[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])[C@@H](CC[C@H](C(C)C)OS(=O)(O)=O)C)([H])C[C@@H](NCCCNCCCCN)CC1

計算された属性

  • せいみつぶんしりょう: 627.46400
  • どういたいしつりょう: 627.46449336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 8
  • 重原子数: 43
  • 回転可能化学結合数: 16
  • 複雑さ: 976
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 142Ų

じっけんとくせい

  • 色と性状: 粉末Powder:
  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ゆうかいてん: No data available
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: 生物体外In Vitro:DMSO溶解度100 mg/mL(159.25 mM;Need ultrasonic)
  • PSA: 142.29000
  • LogP: 8.11610

Squalamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1265777-10mg
squalamine
148717-90-2 98%
10mg
$2340 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S860718-1mg
Squalamine
148717-90-2 >98%
1mg
¥7,128.00 2022-08-31
TRC
S213105-.2mg
Squalamine
148717-90-2
.2mg
$ 230.00 2022-06-03
MedChemExpress
HY-16468-50mg
Squalamine
148717-90-2 ≥98.0%
50mg
¥50000 2023-08-31
1PlusChem
1P00AC2G-10mg
squalamine
148717-90-2 98%
10mg
$1639.00 2024-06-20
A2B Chem LLC
AE81400-1mg
Squalamine
148717-90-2 98%
1mg
$485.00 2024-04-20
A2B Chem LLC
AE81400-10mg
Squalamine
148717-90-2 98%
10mg
$1435.00 2024-04-20
eNovation Chemicals LLC
Y1265777-5mg
squalamine
148717-90-2 98%
5mg
$2035 2025-02-21
eNovation Chemicals LLC
Y1265777-1mg
squalamine
148717-90-2 98%
1mg
$1045 2025-02-21
eNovation Chemicals LLC
Y1265777-1mg
squalamine
148717-90-2 98%
1mg
$810 2024-06-06

Squalamine 関連文献

Squalamineに関する追加情報

Professional Introduction to Squalamine (CAS No. 148717-90-2)

Squalamine, a naturally occurring terpenoid amine, is a compound with the chemical formula C27H41N3O. Its CAS number 148717-90-2 identifies it as a unique and biologically active molecule with significant potential in pharmaceutical research and development. Derived from the liver of dogfish sharks, Squalamine has garnered considerable attention in recent years due to its multifaceted biological activities and therapeutic applications.

The structure of Squalamine consists of a triterpenoid backbone with three hydroxyl groups and an amine functional group, which contribute to its unique pharmacological properties. This complex molecular architecture allows Squalamine to interact with various cellular targets, making it a promising candidate for treating a range of diseases, particularly those involving angiogenesis, inflammation, and cancer.

Recent studies on Squalamine have highlighted its potent anti-angiogenic effects, which are critical in combating tumor growth and metastasis. Angiogenesis, the formation of new blood vessels, is a vital process in normal physiological functions but becomes dysregulated in diseases like cancer. Squalamine has been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, thereby starving tumors of their blood supply.

In addition to its anti-angiogenic properties, Squalamine exhibits significant anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, autoimmune conditions, and cancer. Preclinical research indicates that Squalamine can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a potential therapeutic agent for conditions where inflammation plays a central role.

The pharmacokinetic profile of Squalamine has also been extensively studied. Unlike many small-molecule drugs, Squalamine exhibits good oral bioavailability and can penetrate the blood-brain barrier, making it suitable for treating central nervous system disorders. Its ability to cross this barrier is particularly noteworthy, as many neurotherapeutic agents struggle with this limitation.

One of the most exciting areas of research involving Squalamine is its application in cancer therapy. Clinical trials have demonstrated its efficacy in reducing tumor growth and improving survival rates in patients with advanced solid tumors. The compound's ability to inhibit both angiogenesis and tumor cell proliferation makes it a versatile therapeutic option for oncology. Furthermore, its low toxicity profile suggests that it may be well-tolerated by patients compared to traditional chemotherapeutic agents.

Another emerging field where Squalamine shows promise is in the treatment of age-related macular degeneration (AMD). AMD is a leading cause of vision loss in elderly populations and is characterized by abnormal blood vessel growth in the retina. Studies have shown that Squalamine can prevent choroidal neovascularization, a key pathological feature of AMD, thereby preserving vision in affected individuals.

The mechanism of action behind Squalamine's therapeutic effects involves multiple pathways. It has been found to interact with various cellular receptors and enzymes, including those involved in cell signaling, adhesion, and migration. For instance, Squalamine can block the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components and facilitate tumor invasion.

In recent years, there has been growing interest in developing Squalamine-based drug formulations for clinical use. Researchers are exploring various delivery systems to enhance its bioavailability and targeted action. Nanoparticle-based delivery systems, for example, have shown promise in improving the efficacy of Squalamine while reducing side effects.

The future directions of Squalamine research are vast and exciting. Ongoing studies aim to elucidate its full spectrum of biological activities and identify new therapeutic applications. Additionally, researchers are working on optimizing synthetic routes to produce Squalamine more cost-effectively and sustainably.

In conclusion,Squalamine (CAS No. 148717-90-2) is a remarkable natural product with significant therapeutic potential across multiple disease areas. Its unique chemical structure and diverse biological activities make it a valuable compound for pharmaceutical innovation. As research continues to uncover new insights into its mechanisms of action and applications,Squalamine is poised to play an increasingly important role in modern medicine.

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